Propanamide, N,N'-1,7-heptanediylbis-

Description

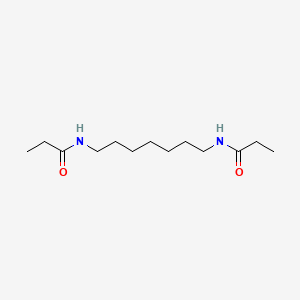

Propanamide, N,N'-1,7-heptanediylbis- is a diamide compound characterized by two propanamide groups linked via a 1,7-heptanediyl chain. The compound’s extended alkyl chain may influence its applications in polymer chemistry, surfactants, or bioactive molecules .

Properties

CAS No. |

62578-03-4 |

|---|---|

Molecular Formula |

C13H26N2O2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

N-[7-(propanoylamino)heptyl]propanamide |

InChI |

InChI=1S/C13H26N2O2/c1-3-12(16)14-10-8-6-5-7-9-11-15-13(17)4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

YECUDVZKZHYPFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCCCCCCNC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N’-1,7-heptanediylbis- typically involves the reaction of heptanediamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Heptanediamine+2Propanoyl Chloride→Propanamide, N,N’-1,7-heptanediylbis-+2HCl

Industrial Production Methods

In an industrial setting, the production of Propanamide, N,N’-1,7-heptanediylbis- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N’-1,7-heptanediylbis- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, N,N’-1,7-heptanediylbis- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propanamide, N,N’-1,7-heptanediylbis- exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The heptane chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs with Varied Bridging Groups

The compound Propanamide, N,N'-(dithiodi-2,1-ethanediyl)bis[2-amino-, dihydrobromide (CAS 97314-13-1) shares a diamide backbone but replaces the heptanediyl chain with a dithiodiethylene bridge. Its molecular formula (C₁₀H₂₂N₄O₂S₂·2BrH) contrasts with the target compound’s likely formula (C₁₃H₂₆N₂O₂), highlighting differences in molecular weight and bromine content .

| Property | Propanamide, N,N'-1,7-heptanediylbis- | N,N'-(dithiodiethylene)bispropanamide |

|---|---|---|

| Bridge Type | Heptanediyl (alkyl) | Dithiodiethylene (disulfide) |

| Molecular Formula | Likely C₁₃H₂₆N₂O₂ | C₁₀H₂₂N₄O₂S₂·2BrH |

| Potential Applications | Polymers, surfactants | Pharmaceuticals, redox-sensitive materials |

Propanamide Derivatives in Pesticides

highlights N-(3,4-dichlorophenyl) propanamide (propanil), a herbicide with a single propanamide group substituted with chlorinated aryl groups. Unlike the target compound’s symmetrical diamide structure, propanil’s simpler structure enhances its mobility in plants, enabling rapid action as a photosynthesis inhibitor. Other analogs like N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (iprodione metabolite) demonstrate broader functional diversity, incorporating heterocyclic rings for fungicidal activity .

| Compound | Key Structural Features | Application | Mechanism |

|---|---|---|---|

| Propanamide, N,N'-1,7-heptanediylbis- | Symmetrical diamide with alkyl chain | Hypothetical: surfactants | N/A |

| Propanil | Chlorinated aryl substituent | Herbicide | Photosynthesis inhibition |

| Iprodione Metabolite | Imidazolidine ring | Fungicide metabolite | Disruption of fungal cell membranes |

Opioid-Related Propanamide Derivatives

Fentanyl analogs such as para-fluorofentanyl and para-methoxyfuranyl fentanyl () share the propanamide backbone but incorporate piperidinyl and aryl groups. These modifications enhance binding to opioid receptors, highlighting how substituent choice dictates bioactivity. The target compound’s lack of aromatic or piperidinyl groups likely precludes opioid activity, emphasizing structural specificity in pharmacological applications .

| Compound | Substituents | Bioactivity | Regulatory Status |

|---|---|---|---|

| Para-fluorofentanyl | 4-Fluorophenyl, piperidinyl | μ-opioid receptor agonist | Controlled substance (Schedule I) |

| Target Compound | Heptanediyl bridge | Not bioactive in opioids | Unregulated |

Other Diamides and Complex Amides

In contrast, the target compound’s simplicity may favor industrial scalability. ’s heptanediamide with thiadiazole groups illustrates how heteroatom incorporation (e.g., sulfur) can tailor compounds for antimicrobial or anticancer applications .

Physicochemical Property Analysis

Advanced modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) and neural networks (), predict properties like logP, solubility, and thermal stability. For example, Propanamide, N,N-bis(1-methylethyl)- (C₉H₁₉NO) has higher hydrophobicity (logP ~1.8) compared to the target compound’s estimated logP (~2.5), reflecting the heptanediyl chain’s contribution to lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.